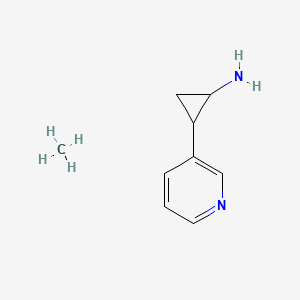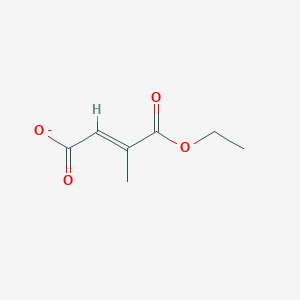
7-Bromo-4-chloro-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1,3-benzothiazol-2-amine typically involves the bromination and chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with bromine and chlorine under controlled conditions . The reaction is carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained between 0°C and 25°C to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity . The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Bromo-4-chloro-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-tubercular and anti-cancer agents.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties.
Industrial Applications: It is used as an intermediate in the production of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-chloro-1,3-benzothiazol-2-amine
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-Bromo-4-chloro-1H-indazol-3-amine
Uniqueness
7-Bromo-4-chloro-1,3-benzothiazol-2-amine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the benzothiazole ring makes it a versatile intermediate for synthesizing various bioactive compounds .
Properties
IUPAC Name |
7-bromo-4-chloro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRIHAXGKUQPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-phenyl-tetrahydro-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12335679.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-ium-1-yl]propanoic acid](/img/structure/B12335689.png)
![6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12335701.png)









